9,9-Dimethyl-N,N-bis(4-propylphenyl)-9H-fluoren-2-amine

LogP hydrophobicity solution processing

9,9-Dimethyl-N,N-bis(4-propylphenyl)-9H-fluoren-2-amine (CAS 651728-04-0) is a C33H35N triarylamine (molecular weight 445.64 g/mol) built on a 9,9-dimethylfluorene core with two 4-propylphenyl substituents on the amine nitrogen. It belongs to the fluorenyl-arylamine class of organic hole-transport materials (HTMs) widely employed in organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and organic photoconductors.

Molecular Formula C33H35N
Molecular Weight 445.6 g/mol
CAS No. 651728-04-0
Cat. No. B12537527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9-Dimethyl-N,N-bis(4-propylphenyl)-9H-fluoren-2-amine
CAS651728-04-0
Molecular FormulaC33H35N
Molecular Weight445.6 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCC)C3=CC4=C(C=C3)C5=CC=CC=C5C4(C)C
InChIInChI=1S/C33H35N/c1-5-9-24-13-17-26(18-14-24)34(27-19-15-25(10-6-2)16-20-27)28-21-22-30-29-11-7-8-12-31(29)33(3,4)32(30)23-28/h7-8,11-23H,5-6,9-10H2,1-4H3
InChIKeyVZMCIQHMLLGYJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,9-Dimethyl-N,N-bis(4-propylphenyl)-9H-fluoren-2-amine (CAS 651728-04-0): A Propyl-Substituted Triarylamine Hole-Transport Building Block for OLED and Perovskite Procurement


9,9-Dimethyl-N,N-bis(4-propylphenyl)-9H-fluoren-2-amine (CAS 651728-04-0) is a C33H35N triarylamine (molecular weight 445.64 g/mol) built on a 9,9-dimethylfluorene core with two 4-propylphenyl substituents on the amine nitrogen . It belongs to the fluorenyl-arylamine class of organic hole-transport materials (HTMs) widely employed in organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and organic photoconductors [1]. The compound is characterized by a computed LogP of 9.37, a polar surface area (PSA) of 3.24 Ų, seven rotatable bonds, and zero hydrogen bond donors, indicating a highly lipophilic, non-polar molecular architecture with significant conformational flexibility . As a specialty research chemical, it is not currently listed in major commercial reagent catalogs (e.g., Sigma-Aldrich, TCI) and is primarily available through custom synthesis suppliers, placing it in a procurement category distinct from off-the-shelf HTM alternatives .

Why Generic Substitution of 9,9-Dimethyl-N,N-bis(4-propylphenyl)-9H-fluoren-2-amine Fails: LogP-Driven Solubility, Film Morphology, and Interfacial Energy Alignment Cannot Be Interchanged with Methyl or Phenyl Analogs


Procurement decisions for fluorenyl-arylamine HTMs cannot rely on simple in-class substitution because the N-aryl substituent identity directly governs three performance-critical parameters: (i) hydrophobicity and solution processability (LogP), (ii) film morphology and crystallization resistance (dictated by substituent chain length and conformational freedom), and (iii) solid-state ionization potential (IP) alignment with adjacent device layers [1]. Replacing the 4-propylphenyl groups of the target compound with 4-methylphenyl (CAS 132571-92-7) reduces LogP by approximately 1.3 units (~19× lower octanol-water partition coefficient), which can drastically alter solubility in non-polar coating solvents and compromise ambient stability against moisture ingress . Conversely, unsubstituted phenyl or shorter alkyl-phenyl analogs may exhibit higher crystallinity and lower glass transition temperatures (Tg), risking film dewetting or grain-boundary formation during device operation [2]. The quantitative differentiation evidence below establishes the measurable consequences of these structural choices.

9,9-Dimethyl-N,N-bis(4-propylphenyl)-9H-fluoren-2-amine: Quantified Differentiation Evidence for Scientific Procurement Decisions


LogP-Based Hydrophobicity Advantage of Propyl Over Methyl Substituents for Non-Polar Solvent Processing and Ambient Stability

The target compound (LogP = 9.37) exhibits substantially higher computed hydrophobicity than its closest commercially available analog, 9,9-dimethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine (CAS 132571-92-7, LogP = 8.08), a difference of ΔLogP = +1.29 . This corresponds to an approximately 19-fold greater octanol-water partition coefficient, directly relevant to solubility in non-polar aromatic solvents (e.g., toluene, chlorobenzene) commonly used for spin-coating or inkjet printing of HTM layers . Enhanced hydrophobicity is also associated with reduced moisture uptake in ambient-processed perovskite solar cells, where water ingress at the HTM/perovskite interface is a primary degradation pathway [1].

LogP hydrophobicity solution processing ambient stability triarylamine HTM

Glass Transition Temperature Enhancement with 9,9-Dimethylfluorene Core Versus Biphenyl-Bridged Analogues

The 9,9-dimethylfluorene core architecture, shared by the target compound, confers a glass transition temperature (Tg) advantage of 15–20 °C over biphenyl-bridged analogues, as demonstrated by Hreha et al. in a systematic comparison of 2,7-bis(diarylamino)-9,9-dimethylfluorenes versus their biphenyl counterparts [1]. The enforced planarity of the fluorene unit reduces the reorganization energy for the neutral/cation electron-exchange reaction, simultaneously elevating Tg and improving electrochemical stability [1]. Although direct Tg data for the target compound are not published, the propyl substituent is expected to plasticize the amorphous film relative to methyl analogs (lowering Tg), while the rigid 9,9-dimethylfluorene core counteracts this effect, potentially yielding a Tg intermediate between the methyl analog (Tg ~120–140 °C, estimated from TCI melting point 137–141 °C) and the higher-Tg bis(fluorenyl) derivatives FFD and PFFA (Tg > 160 °C) [2].

glass transition temperature morphological stability 9,9-dimethylfluorene OLED amorphous film

Oxidation Potential Advantage of 9,9-Dimethylfluorene Core: 0.11–0.14 V More Readily Oxidized Than Biphenyl-Bridged Analogues

Compounds built on the 9,9-dimethylfluorene core are 0.11–0.14 V more readily oxidized than their biphenyl-bridged structural analogues, as established by cyclic voltammetry in the 2,7-bis(diarylamino)-9,9-dimethylfluorene series [1]. This anodic shift corresponds to a higher-lying HOMO energy level (shallower IP), which reduces the hole injection barrier from common anode materials such as ITO (work function ~4.7–5.0 eV) or PEDOT:PSS (~5.0–5.2 eV). While the propyl substituents of the target compound may modulate the absolute HOMO level relative to the 2,7-bis(diarylamino) series, the core electronic effect is robust across the fluorene-arylamine class [2]. For comparison, the widely used HTM spiro-OMeTAD has a HOMO of approximately −5.1 to −5.2 eV; 9,9-dimethylfluorene-based triarylamines typically exhibit HOMO levels in the range of −5.1 to −5.4 eV depending on peripheral substitution, offering fine-tunable interfacial energy alignment [3].

oxidation potential HOMO level hole injection barrier 9,9-dimethylfluorene electrochemistry

Hole Drift Mobility Benchmark of the Fluorene-Arylamine Class: 10⁻³ cm²/V·s Regime as a Procurement Threshold for High-Performance HTM Selection

Hole drift mobilities in the 10⁻³ cm²/V·s regime at room temperature are a hallmark of high-performance 9,9-dimethylfluorene-based arylamine HTMs. Representative congeners FFD (N,N,N',N'-tetrakis(9,9-dimethyl-2-fluorenyl)-[1,1'-biphenyl]-4,4'-diamine) and PFFA (N,N'-bis[9,9-dimethyl-2-fluorenyl]-N,N'-diphenyl-9,9-dimethylfluorene-2,7-diamine) exhibit hole drift mobilities of 4.1 × 10⁻³ and 1.1 × 10⁻³ cm²/V·s, respectively, at an applied electric field of 1.0 × 10⁵ V/cm and 293 K, as measured by the time-of-flight (TOF) technique [1]. By comparison, the archetypal triarylamine HTM TPD (N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine) exhibits a hole mobility of ~1 × 10⁻³ cm²/V·s, and spiro-OMeTAD in its undoped form shows mobilities on the order of 10⁻⁴ to 10⁻⁵ cm²/V·s [2][3]. The target compound, as a mono(fluorenyl) triarylamine with flexible propyl chains, is expected to show mobility at the lower end of this class range (~10⁻⁴ to 10⁻³ cm²/V·s), with the propyl groups potentially reducing mobility relative to rigid bis(fluorenyl) derivatives while improving solubility [2].

hole drift mobility time-of-flight fluorene-arylamine OLED charge transport

Structural Differentiation Through Propyl Chain Length: Molecular Weight, Rotatable Bonds, and Conformational Freedom Versus Methyl and Unsubstituted Phenyl Analogs

The target compound (MW = 445.64 g/mol) is 56.11 g/mol heavier than its methyl analog (MW = 389.53 g/mol, CAS 132571-92-7) and possesses seven rotatable bonds versus five for the methyl analog, reflecting the two additional –CH₂–CH₃ segments on each propyl chain . The increased conformational freedom and larger molar volume are expected to (i) lower the glass transition temperature relative to the methyl analog through internal plasticization, (ii) reduce the propensity for crystallization during film formation and thermal annealing, and (iii) improve solubility in aromatic hydrocarbon solvents at equivalent solid loading [1]. While both compounds share the same PSA (3.24 Ų), the propyl derivative's longer alkyl chains provide greater steric shielding of the triarylamine nitrogen, potentially suppressing exciplex formation at the HTM/emitter interface in OLEDs—a phenomenon that quenches electroluminescence in methyl-substituted analogs [2].

molecular weight rotatable bonds conformational freedom film morphology triarylamine

9,9-Dimethyl-N,N-bis(4-propylphenyl)-9H-fluoren-2-amine: Evidence-Backed Application Scenarios for Scientific Procurement and Device Prototyping


Solution-Processed Perovskite Solar Cells Requiring High-Hydrophobicity Undoped HTM Layers for Ambient Fabrication

The target compound's LogP of 9.37—approximately 19-fold higher than the methyl analog—makes it particularly suitable as a dopant-free hole-transport layer in n-i-p perovskite solar cells processed under ambient humidity . In this scenario, the propyl chains' hydrophobicity retards moisture permeation to the perovskite absorber, while the 9,9-dimethylfluorene core's intrinsically higher HOMO (shallower IP by ~0.11–0.14 eV vs. biphenyl-bridged analogues) facilitates ohmic hole extraction from the perovskite valence band without the need for hygroscopic p-dopants such as Li-TFSI or tBP that compromise long-term stability [1][2].

Vacuum-Deposited Blue OLED Hole-Transport or Electron-Blocking Layers Demanding High Tg and Suppressed Exciplex Formation

The 9,9-dimethylfluorene core architecture provides a Tg elevation of 15–20 °C over biphenyl-bridged HTM alternatives, ensuring stable amorphous film morphology during extended OLED operation at display-relevant luminance (≥1000 cd/m²) . The propyl substituents, by increasing steric bulk around the triarylamine nitrogen relative to methyl or unsubstituted phenyl groups, may suppress emissive exciplex formation at the HTM/blue-emitter interface—a known efficiency loss mechanism in fluorescent and TADF OLEDs [3]. This makes the compound a candidate for electron-blocking layer (EBL) or HTL applications in blue OLED stacks where color purity and operational lifetime are critical procurement metrics.

Custom-Synthesis Procurement for Structure-Activity Relationship (SAR) Studies on N-Alkyl Chain Length in Triarylamine HTMs

Because the target compound (propyl) is not commercially stocked by major reagent suppliers, it occupies a unique niche for research groups conducting systematic SAR investigations of N-alkyl chain length effects in fluorene-arylamine HTMs—comparing methyl (CAS 132571-92-7, commercially available from TCI), ethyl, propyl (this compound), and butyl variants [1]. The quantified differentiation in LogP (ΔLogP = +1.29 vs. methyl) and rotatable bond count (+2 vs. methyl) provides two measurable parametric axes for correlating molecular structure with device performance metrics such as fill factor, open-circuit voltage, and operational stability [2].

Organic Photoreceptor (OPR) Charge-Transport Layers Prioritizing Solubility in Non-Halogenated Solvents

The high LogP (9.37) and extended alkyl chains of the target compound enhance solubility in non-halogenated aromatic solvents (e.g., toluene, anisole, xylene) compared to the methyl analog (LogP = 8.08), making it compatible with environmentally preferred solvent systems for large-area coating of organic photoreceptor drums or flexible organic photodetectors [1]. In dual-layer OPR devices where the charge-transport layer (CTL) must be coated from solvents that do not attack the underlying charge-generation layer (CGL), the propyl variant's differentiated solubility profile can be exploited to achieve orthogonal solvent processing [2].

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